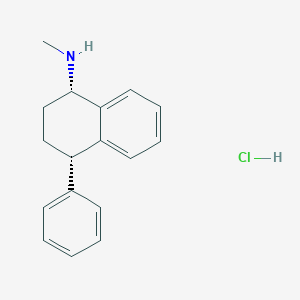

1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-

Overview

Description

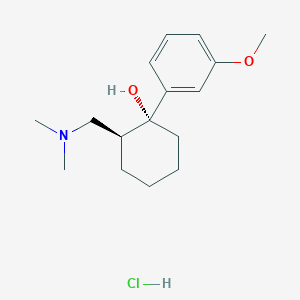

“1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-” is a chemical compound with the molecular formula C17H20ClN . It is related to 1-Naphthalenamine, 1,2,3,4-tetrahydro-, which has the molecular formula C10H13N and a molecular weight of 147.2169 .

Synthesis Analysis

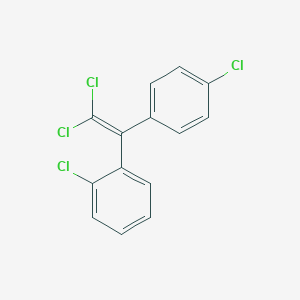

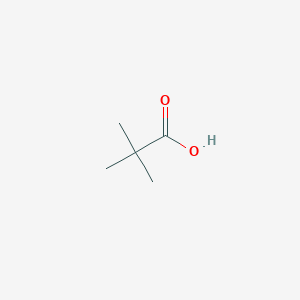

The synthesis of related compounds has been reported in the literature. For instance, ®-1,2,3,4-Tetrahydro-1-naphthylamine is an efficient reagent for iodocyclization of 4-aryl-4-pentenoic acids . A process for the preparation of (1S,4S)-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthylamine has been patented .Molecular Structure Analysis

The molecular structure of 1-Naphthalenamine, 1,2,3,4-tetrahydro- can be viewed as a 2D Mol file or as a computed 3D SD file . The structure of “1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-” is also available .Chemical Reactions Analysis

The chemical reactions of related compounds have been studied. For example, 1-Naphthalenamine, 1,2,3,4-tetrahydro- can be converted into 1-naphthoquinone by chromic acid . Sodium in boiling amyl alcohol reduces the unsubstituted ring, giving tetrahydro-1-naphthylamine .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Naphthalenamine, 1,2,3,4-tetrahydro- include a molecular weight of 147.2169 and a chemical structure that can be viewed in 2D or 3D . Unfortunately, specific physical and chemical properties for “1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-” were not found in the search results.Scientific Research Applications

Organic Synthesis

This compound is utilized as an efficient reagent in organic synthesis, particularly for iodocyclization of 4-aryl-4-pentenoic acids . This reaction is crucial for constructing cyclic compounds which are often found in various natural products and pharmaceuticals.

Pharmacology

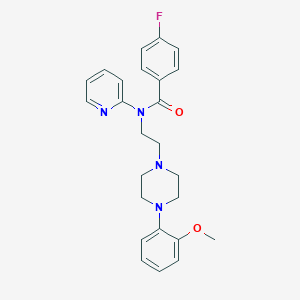

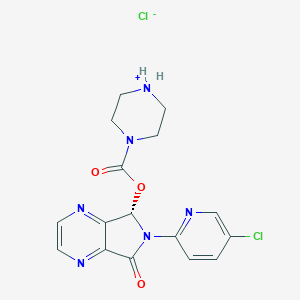

In pharmacology, derivatives of this compound, such as sertraline , are explored for their selective inhibition of serotonin uptake . This property is significant for developing antidepressants without the typical anticholinergic or cardiovascular side-effects associated with other antidepressant drugs.

Analytical Chemistry

In analytical chemistry, the compound’s derivatives are used as fluorescent probes for determining the critical micelle concentration of surfactants . This application is vital for understanding the behavior of surfactants which can be applied to improve drug delivery systems.

Materials Science

The compound finds its application in materials science as a precursor for creating new chiral phosphine-aminophosphine ligands . These ligands are essential for catalysis in the synthesis of enantioselective materials, which have applications ranging from pharmaceuticals to specialty polymers.

Chemical Safety and Handling

The compound also serves an educational role in chemical safety and handling due to its classification under certain hazard statements. It is used to train chemists and laboratory personnel in proper laboratory practices and safety procedures .

Mechanism of Action

While the specific mechanism of action for “1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)-” is not mentioned in the search results, a related compound, Sertraline [1S,4S-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthylamine], has been found to be a highly selective and potent competitive inhibitor of synaptosomal serotonin uptake .

properties

IUPAC Name |

(1S,4S)-N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N.ClH/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17;/h2-10,14,17-18H,11-12H2,1H3;1H/t14-,17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSOELQVDLSJFM-RVXRQPKJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200388 | |

| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

CAS RN |

52371-38-7 | |

| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052371387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthylamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, hydrochloride, (Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3S,4Ar,8R,8aR)-2,3-dimethoxy-2,3-dimethyl-4a,5,6,7,8,8a-hexahydro-[1,4]dioxino[2,3-c]pyridin-8-yl]methanol](/img/structure/B121392.png)